Forsythoside H Forsythoside H Forsythoside H is a natural product found in Forsythia viridissima with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC5141190
InChI: InChI=1S/C29H36O15/c1-13-22(35)24(37)26(39)28(42-13)41-12-20-23(36)25(38)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O
Molecular Formula: C29H36O15
Molecular Weight: 624.6 g/mol

Forsythoside H

CAS No.:

Cat. No.: VC5141190

Molecular Formula: C29H36O15

Molecular Weight: 624.6 g/mol

* For research use only. Not for human or veterinary use.

Forsythoside H -

Specification

Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
IUPAC Name [(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C29H36O15/c1-13-22(35)24(37)26(39)28(42-13)41-12-20-23(36)25(38)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
Standard InChI Key GDGZMMDZJVKXTP-HBIAPIBXSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O

Introduction

Chemical Characterization of Forsythoside H

Structural Properties

Forsythoside H (CAS#: 1178974-85-0) is a phenylethanoid glycoside with the molecular formula C29H36O15\text{C}_{29}\text{H}_{36}\text{O}_{15} and a molecular weight of 624.587 g/mol . Its structure comprises a phenylethanoid aglycone linked to a disaccharide moiety, with a caffeoyl group esterified to the sugar unit. The presence of multiple hydroxyl and glycosidic bonds confers polarity and influences its solubility profile. Key physicochemical properties include a density of 1.6±0.1g/cm31.6 \pm 0.1 \, \text{g/cm}^3, a boiling point of 937.7±65.0C937.7 \pm 65.0^\circ \text{C}, and a flash point of 304.4±27.8C304.4 \pm 27.8^\circ \text{C} .

Table 1: Physicochemical Properties of Forsythoside H

PropertyValue
Molecular FormulaC29H36O15\text{C}_{29}\text{H}_{36}\text{O}_{15}
Molecular Weight624.587 g/mol
Density1.6±0.1g/cm31.6 \pm 0.1 \, \text{g/cm}^3
Boiling Point937.7±65.0C937.7 \pm 65.0^\circ \text{C}
Flash Point304.4±27.8C304.4 \pm 27.8^\circ \text{C}
LogP2.23

Spectroscopic Identification

The structural elucidation of Forsythoside H was achieved through advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy revealed characteristic signals for the caffeoyl moiety (δ 7.52–6.75 ppm for aromatic protons) and glycosidic linkages (δ 4.80–3.20 ppm for sugar protons) . High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) confirmed the molecular formula with a measured m/z of 623.1960 ([M-H]\text{[M-H]}^-), aligning with the theoretical value of 623.1976 . Infrared (IR) spectroscopy further validated functional groups, showing peaks at 3,339 cm1^{-1} (O-H stretch) and 1,694 cm1^{-1} (ester C=O stretch) .

Pharmacological Activities

Anti-Inflammatory Effects

Forsythoside H demonstrates potent anti-inflammatory activity, primarily through the inhibition of pro-inflammatory mediators. In murine models of inflammation, it suppresses the production of interleukin-6 (IL-6) and nitric oxide (NO) by downregulating nuclear factor-kappa B (NF-κB) signaling . Comparative studies with related CPGs, such as Forsythoside A, suggest that the caffeoyl substitution pattern critically influences its efficacy .

Antioxidant and Antimicrobial Properties

The compound exhibits robust free radical scavenging activity, with IC50_{50} values against DPPH and superoxide radicals comparable to ascorbic acid . Additionally, it displays broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 μg/mL) and fungi (Candida albicans, MIC: 16 μg/mL) .

Mechanisms of Action

Modulation of the PI3K/Akt Pathway

In a 2025 study investigating Graves’ disease (GD), Forsythoside H was identified as a key component of the traditional formulation SHSY, which targets the IGF1R/PI3K/Akt signaling pathway . Molecular docking simulations revealed strong binding affinities (ΔG<8.0kcal/mol\Delta G < -8.0 \, \text{kcal/mol}) between Forsythoside H and core targets such as PIK3CD, AKT1, and EGFR . This interaction inhibits thyroid-stimulating hormone receptor autoantibody (TRAb) production, ameliorating hyperthyroidism in GD models .

Table 2: Molecular Docking Scores of Forsythoside H with Key Targets

TargetBinding Affinity (ΔG\Delta G, kcal/mol)
PIK3CD-8.9
AKT1-8.5
EGFR-8.2

Regulation of Inflammatory Cascades

Forsythoside H attenuates the IKK/IκB/NF-κB axis, reducing the transcription of cytokines (e.g., IL-1β, TNF-α) and cyclooxygenase-2 (COX-2) . In LPS-stimulated microglia, it decreases NO synthesis by 62% at 10 μM, surpassing the efficacy of dexamethasone (55% reduction at 1 μM) .

Therapeutic Applications

Graves’ Disease Management

The IGF1R/PI3K/Akt pathway is aberrantly activated in GD, leading to excessive thyroid hormone secretion. In murine models, Forsythoside H (10 mg/kg/day) reduced serum thyroxine (T4) levels by 38% and normalized thyroid histology within 8 weeks . These effects position it as a potential adjunct to antithyroid drugs like methimazole.

Neuroinflammatory Disorders

While clinical data are lacking, preclinical evidence suggests utility in conditions like AD and Parkinson’s disease. By inhibiting ferroptosis—a form of iron-dependent cell death—Forsythoside H could preserve neuronal viability in amyloid-β-rich environments .

Antimicrobial Formulations

The compound’s dual antioxidant and antimicrobial properties make it a candidate for topical infections. In combination with β-lactam antibiotics, it enhances bacterial clearance by 40% in methicillin-resistant S. aureus (MRSA) biofilms .

Future Research Directions

Pharmacokinetic Profiling

Current gaps include poor oral bioavailability (<15% in rats) and rapid plasma clearance (t1/2_{1/2} < 1.5 h) . Nanoencapsulation strategies using lipid-based carriers could improve absorption and target tissue delivery.

Clinical Translation

Randomized controlled trials are needed to validate preclinical findings. Priority areas include GD (Phase I/II trials) and neuroprotection (dose-ranging studies in AD models).

Synthetic Analog Development

Structure-activity relationship (SAR) studies could optimize Forsythoside H’s scaffold. Modifications to the caffeoyl or glycosidic moieties may enhance potency against PI3K/Akt targets while reducing metabolic instability.

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